Cas no 2007909-61-5 (allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride)

Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride is a spirocyclic amine derivative with a reactive allyl ester group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its rigid spiro[5.5]undecane scaffold enhances conformational stability, which can be advantageous in drug design for improving target binding affinity and metabolic resistance. The hydrochloride salt form ensures improved solubility and handling properties. The allyl ester moiety allows for further functionalization via cross-coupling or deprotection strategies, facilitating its use in complex molecule construction. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including CNS-targeting agents, due to its balanced lipophilicity and structural diversity.
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride structure
2007909-61-5 structure
商品名:allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
CAS番号:2007909-61-5
MF:C13H23ClN2O2
メガワット:274.786922693253
MDL:MFCD28992147
CID:4634244

allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

    • Allyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride(WXC00471)
    • ALLYL 3,9-DIAZASPIRO[5.5]UNDECANE-3-CARBOXYLATE HCL
    • Allyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride
    • allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
    • MDL: MFCD28992147
    • インチ: 1S/C13H22N2O2.ClH/c1-2-11-17-12(16)15-9-5-13(6-10-15)3-7-14-8-4-13;/h2,14H,1,3-11H2;1H
    • InChIKey: JVWCRXRSRUDLTE-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCC2(CCNCC2)CC1)(=O)OCC=C.Cl

allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01DJ0Q-1g
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
2007909-61-5 95%
1g
$1316.00 2023-12-19
A2B Chem LLC
AX09994-1g
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
2007909-61-5 95%
1g
$1143.00 2024-04-20
eNovation Chemicals LLC
D774278-250mg
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
2007909-61-5 95%
250mg
$570 2024-06-06
eNovation Chemicals LLC
D774278-50mg
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
2007909-61-5 95%
50mg
$475 2025-02-28
Chemenu
CM478485-250mg
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
2007909-61-5 95%+
250mg
$403 2023-03-24
Chemenu
CM478485-100mg
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
2007909-61-5 95%+
100mg
$233 2023-03-24
eNovation Chemicals LLC
D774278-100mg
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
2007909-61-5 95%
100mg
$335 2024-06-06
1PlusChem
1P01DJ0Q-250mg
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
2007909-61-5 95%
250mg
$676.00 2023-12-19
eNovation Chemicals LLC
D774278-1g
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
2007909-61-5 95%
1g
$2450 2025-02-26
eNovation Chemicals LLC
D774278-1g
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
2007909-61-5 95%
1g
$2450 2025-02-28

allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride 関連文献

allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochlorideに関する追加情報

Recent Advances in the Study of Allyl 3,9-Diazaspiro[5.5]undecane-3-carboxylate Hydrochloride (CAS: 2007909-61-5)

Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride (CAS: 2007909-61-5) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This spirocyclic compound, characterized by its unique structural features, has been the subject of recent studies aimed at exploring its pharmacological properties and therapeutic potential. The compound's spirocyclic core and functional groups make it a promising scaffold for the design of novel bioactive molecules, particularly in the areas of central nervous system (CNS) disorders and infectious diseases.

Recent research has focused on the synthesis and optimization of allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride to enhance its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improved the yield and purity of the compound, facilitating its use in preclinical studies. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential as a drug candidate. Additionally, computational modeling studies have predicted strong binding affinities for specific receptors, suggesting its utility in modulating neurotransmitter systems.

In vitro and in vivo studies have provided preliminary evidence of the compound's efficacy. For instance, a recent investigation demonstrated its ability to cross the blood-brain barrier (BBB), a key requirement for CNS-targeted therapeutics. Furthermore, the compound exhibited low cytotoxicity in human cell lines, indicating a favorable safety profile. These findings are particularly relevant for the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's, where spirocyclic compounds have shown promise in preclinical models.

The pharmacological potential of allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride extends beyond CNS disorders. A 2024 study published in Bioorganic & Medicinal Chemistry Letters explored its antimicrobial properties, revealing potent activity against drug-resistant bacterial strains. The study proposed that the compound's mechanism of action involves disruption of bacterial cell membranes, a unique approach that could circumvent existing resistance mechanisms. These results underscore the versatility of the compound and its potential as a multi-target therapeutic agent.

Despite these promising findings, challenges remain in the development of allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride as a clinical candidate. Issues such as metabolic stability, scalability of synthesis, and potential off-target effects require further investigation. Ongoing research is addressing these challenges through structure-activity relationship (SAR) studies and the development of derivatives with improved pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride (CAS: 2007909-61-5) represents a promising candidate in the field of medicinal chemistry, with potential applications in CNS disorders and antimicrobial therapy. Recent advancements in its synthesis, pharmacological evaluation, and mechanistic understanding have laid a solid foundation for future research. As studies progress, this compound may emerge as a key player in the development of next-generation therapeutics, addressing unmet medical needs in diverse therapeutic areas.

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